molecular formula C27H25ClN4O3S B2794965 N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 866013-57-2

N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No. B2794965
CAS RN: 866013-57-2
M. Wt: 521.03
InChI Key: NITNUKOVKVBMNK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C27H25ClN4O3S and its molecular weight is 521.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Comparison of Properties

The synthesis of substituted thieno[3,2-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres have been explored, highlighting their physicochemical properties and potential biological activities. These studies suggest that the position of the sulfur atom significantly influences their electronic spectra and biological profiles (Zadorozhny, Turov, & Kovtunenko, 2010).

Antimicrobial Evaluation

Research has been conducted on the antimicrobial evaluation of thieno[2,3-d]pyrimidine derivatives, revealing moderate activity against S. aureus, E. coli, and B. subtilis. These findings indicate a potential for developing new antibacterial agents from thieno[2,3-d]pyrimidine structures (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Antitumor Activity

The synthesis and evaluation of the antitumor activity of thieno[3,2-d]pyrimidine derivatives have been a significant area of research. Some compounds have shown promising anticancer activity against various cancer cell lines, highlighting the potential for thieno[3,2-d]pyrimidine derivatives as antitumor agents (Hafez & El-Gazzar, 2017).

Dual Inhibition of Enzymes

There's also research on compounds that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment. These studies underscore the significance of the thieno[2,3-d]pyrimidine scaffold in the design of new antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves the reaction of 2-chlorobenzylamine with 2-cyanobenzaldehyde to form an imine intermediate, which is then reacted with 2-thiopheneacetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-cyanobenzaldehyde", "2-thiopheneacetic acid" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-cyanobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Add 2-thiopheneacetic acid to the reaction mixture and heat under reflux to form the desired product, N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide." ] }

CAS RN

866013-57-2

Product Name

N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521.03

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H25ClN4O3S/c28-22-11-6-5-9-20(22)17-30-24(33)12-2-1-7-14-31-26(34)25-23(13-15-36-25)32(27(31)35)18-21-10-4-3-8-19(21)16-29/h3-6,8-11,13,15H,1-2,7,12,14,17-18H2,(H,30,33)

InChI Key

NITNUKOVKVBMNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N)Cl

solubility

not available

Origin of Product

United States

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